molecular formula C2H2N2OS B1281466 1,3,4-Thiadiazol-2-ol CAS No. 84352-66-9

1,3,4-Thiadiazol-2-ol

Cat. No.: B1281466
CAS No.: 84352-66-9
M. Wt: 102.12 g/mol
InChI Key: OVZHELCFKSFINS-UHFFFAOYSA-N
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Description

Future Directions

The future directions of 1,3,4-Thiadiazol-2-ol research are promising. There is ongoing research into the synthesis of new potent antibacterial and antifungal agents . Additionally, there is interest in the development of this compound derivatives as potential inhibitors of SARS-CoV-2 proteases .

Mechanism of Action

Target of Action

1,3,4-Thiadiazol-2-ol and its derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial , antiviral , and anticancer properties. The primary targets of these compounds are often proteins or enzymes that play crucial roles in the survival and proliferation of cells. For instance, some this compound derivatives have shown inhibitory effects on the Bcr-Abl protein kinase, a key player in chronic myelogenous leukemia .

Mode of Action

The interaction of this compound with its targets often results in the disruption of essential biological processes. For example, some derivatives of this compound have been found to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells . In the case of Bcr-Abl protein kinase, the compound inhibits the enzyme, thereby disrupting the signaling pathways that promote cell proliferation .

Biochemical Pathways

The action of this compound can affect various biochemical pathways. In the context of its antimicrobial activity, it has been found to inhibit the growth of various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis . In terms of its anticancer activity, it has been found to inhibit the Bcr-Abl protein kinase, thereby disrupting the signaling pathways that promote cell proliferation .

Result of Action

The molecular and cellular effects of this compound’s action can be quite profound. For instance, its antimicrobial activity can lead to the inhibition of bacterial growth . Its anticancer activity, on the other hand, can result in the inhibition of cancer cell proliferation . These effects underscore the potential of this compound as a therapeutic agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents on the this compound scaffold can affect its antimicrobial activity . More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

1,3,4-Thiadiazol-2-ol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . Additionally, this compound can bind to DNA, disrupting the replication process and exhibiting cytotoxic effects against cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in various diseases.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound has been found to modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . These effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition, activation, and changes in gene expression. The compound’s ability to bind to DNA and inhibit topoisomerase enzymes results in the disruption of DNA replication and transcription . Additionally, this compound can interact with proteins involved in cell signaling pathways, such as the PI3K/Akt pathway, leading to altered cellular responses . These molecular interactions provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s therapeutic effects. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, further influencing cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes and accumulate in target tissues . Once inside the cells, this compound can interact with intracellular proteins, influencing its localization and activity. These interactions are crucial for the compound’s therapeutic efficacy and distribution within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and disrupts replication processes . Additionally, this compound can accumulate in the mitochondria, leading to the release of pro-apoptotic factors and induction of apoptosis . These subcellular interactions are essential for understanding the compound’s mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazol-2-ol can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. Another method includes the cyclization of hydrazonoyl halides with potassium thiocyanate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

1,3,4-Thiadiazol-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,4-Thiadiazol-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,3,4-Thiadiazol-2-ol is unique among thiadiazoles due to its specific ring structure and functional groups. Similar compounds include:

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,2,5-Thiadiazole

Each of these isomers has distinct chemical properties and biological activities, but this compound is particularly noted for its stability and broad range of applications .

Properties

IUPAC Name

3H-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2OS/c5-2-4-3-1-6-2/h1H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZHELCFKSFINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510616
Record name 1,3,4-Thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84352-66-9
Record name 1,3,4-Thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-thiadiazol-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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